Benzothiazole, 2-[1-(2-phenylethyl)-2-benzimidazolylmethylthio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a combination of benzimidazole and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base, such as ethanol, to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
Benzothiazole derivatives: These compounds share the benzothiazole moiety and are also known for their diverse applications in medicinal chemistry.
Uniqueness
2-({[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is unique due to its combined benzimidazole and benzothiazole structure, which may confer distinct chemical and biological properties compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C23H19N3S2 |
---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
2-[[1-(2-phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H19N3S2/c1-2-8-17(9-3-1)14-15-26-20-12-6-4-10-18(20)24-22(26)16-27-23-25-19-11-5-7-13-21(19)28-23/h1-13H,14-16H2 |
InChI-Schlüssel |
KOHIWFMCWIWUFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.